molecular formula C16H26N6O2 B2715289 N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 920119-48-8

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B2715289
CAS No.: 920119-48-8
M. Wt: 334.424
InChI Key: BIVVMJJBCPSCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a functionalized 1,3,5-triazine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 4,6-dimorpholino-1,3,5-triazine scaffold have been identified as potent inhibitors of key biological targets. Notably, this core structure is a key component in potent, brain-penetrant pan-class I PI3K and mTOR inhibitors, which are crucial pathways in oncology research . Other 1,3,5-triazine derivatives have demonstrated selective inhibitory activity towards monoamine oxidase A (MAO-A), making them potential candidates for neurological disorder research . The structural motif of this compound, incorporating morpholine and cyclopentyl groups, is commonly employed to fine-tune physicochemical properties, such as solubility and metabolic stability, and to engage in key hydrogen bonding interactions with biological targets . As a building block, it can also be utilized in novel synthetic methodologies, such as the selective synthesis of N-[1,3,5]triazinyl α-ketoamides, which are valuable intermediates in organic synthesis . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopentyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-2-4-13(3-1)17-14-18-15(21-5-9-23-10-6-21)20-16(19-14)22-7-11-24-12-8-22/h13H,1-12H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVMJJBCPSCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired amine groups. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dioxane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the morpholino groups. Condensation reactions can result in the formation of more complex triazine-based structures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine and its derivatives. For instance, compounds related to this triazine structure have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited IC50 values ranging from 8.71 to 21.77 μM against four different cancer types . This suggests that modifications of the triazine core can enhance biological activity, making it a promising scaffold for drug development.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some triazine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Agricultural Applications

Herbicide Development
this compound has potential applications in agricultural chemistry as a herbicide. Its structural characteristics allow it to interact with plant biochemical pathways effectively. Research indicates that triazine derivatives can disrupt photosynthesis in weeds by inhibiting the electron transport chain . This property makes them valuable in developing selective herbicides that target undesirable plant species while minimizing harm to crops.

Material Science

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. The compound's ability to form stable bonds with various substrates allows it to be used as a coupling agent or modifier in polymer synthesis. This application is particularly relevant in producing thermally stable and chemically resistant materials .

Case Studies

Study Focus Findings
Anticancer ActivityDerivatives showed IC50 values between 8.71 and 21.77 μM against multiple cancer cell lines.
Mechanism of ActionIdentified as DHFR inhibitors; potential for reducing cancer cell proliferation.
Herbicide DevelopmentEffective disruption of photosynthesis in weeds; potential for selective herbicide formulation.
Polymer ChemistryEnhanced thermal stability and chemical resistance in polymer matrices when incorporated with triazine derivatives.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In the context of anticancer activity, the compound has been found to inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition disrupts key processes such as cell proliferation, angiogenesis, and metabolism, ultimately leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The triazine scaffold allows for modular substitution, enabling diverse biological activities. Key analogs and their substituent profiles are summarized below:

Table 1: Structural Comparison of Triazine Derivatives
Compound Name Substituents (Positions) Key Structural Features
N-Cyclopentyl-4,6-dimorpholino-triazin-2-amine Cyclopentyl (2), Morpholine (4,6) Lipophilic cyclopentyl; polar morpholine
BMCL-200908069-1 Hydrazone (2), Morpholine (4,6) Hydrazone linker for cytotoxicity
PQR309 (Bimiralisib) Morpholine (4,6), trifluoromethylpyridin-2-amine (2) Brain-penetrant; balanced PI3K/mTOR inhibition
4,6-Di(pyrrolidin-1-yl)-N-cyclopentyl Cyclopentyl (2), Pyrrolidine (4,6) Five-membered pyrrolidine (no oxygen)
4,6-Dimethoxy-triazin-2-yl amino acids Methoxy (4,6), amino acids (2) Polar amino acids enhance MAO-A inhibition

Key Observations:

  • Morpholine vs.
  • Cyclopentyl vs. Aromatic/Hydrazone Groups: The cyclopentyl group enhances lipophilicity, which may improve membrane permeability but reduce water solubility. In contrast, hydrazone or aromatic substituents (e.g., in BMCL-200908069-1) introduce π-π stacking capabilities, critical for cytotoxicity .
  • Amino Acid Derivatives: Substitution with amino acids (e.g., glycine, iminodiacetic acid) at position 2 increases polarity and selectivity for monoamine oxidase-A (MAO-A) inhibition, as seen in compounds 22–28 .

Biological Activity

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a novel compound belonging to the class of triazine derivatives. Its unique structure and biological activity make it a subject of interest in pharmacological research, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medical treatments.

Chemical Structure and Properties

The chemical formula for this compound is C16H26N6O2, with a molecular weight of 334.424 g/mol. The compound features a triazine core substituted with morpholino groups and a cyclopentyl moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC16H26N6O2
Molecular Weight334.424 g/mol
Chemical ClassTriazine derivatives

This compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a significant target in cancer therapy. The compound has shown effectiveness against various cancer cell lines by inhibiting tumor proliferation and inducing apoptosis.

Inhibition of PI3K/mTOR Pathway

Research indicates that compounds similar to this compound exhibit potent inhibition of both PI3K and mTOR pathways. For instance, studies have demonstrated that related compounds can inhibit these pathways with IC50 values in the nanomolar range . This dual inhibition is critical as it addresses both upstream and downstream signaling in cancer cells.

Case Studies

  • In vitro Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines including glioblastoma and breast cancer models .
  • In vivo Studies : Animal models have provided evidence of the compound's efficacy in reducing tumor size in xenograft models. Notably, it demonstrated significant antitumor activity in human tumor xenografts such as U87MG (glioblastoma) and MDA-MB-468 (breast cancer) .

Table 2: Summary of Biological Activity

Study TypeCancer TypeResult
In vitroGlioblastomaSignificant reduction in cell viability
In vitroBreast CancerInduced apoptosis in treated cells
In vivoXenograft ModelsReduced tumor size in animal models

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its potential for oral bioavailability and ability to cross the blood-brain barrier. This characteristic is particularly advantageous for treating brain tumors or metastases .

Safety Profile

Preliminary studies suggest that the compound exhibits a favorable safety profile with minimal off-target effects. It does not show significant binding to tubulin or other non-target proteins, which is crucial for minimizing side effects during treatment .

Q & A

Basic: What are the key synthetic routes for N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine?

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine). For example:

  • Step 1 : React cyanuric chloride with cyclopentylamine at 0°C in dichloromethane (DCM) using Hünig’s base as a catalyst to yield 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine (86% yield) .
  • Step 2 : Substitute remaining chlorides with morpholine under similar conditions to introduce dimorpholino groups. Optimize reaction time and temperature to avoid over-substitution.
  • Purification : Use silica column chromatography with gradient elution (ethyl acetate/hexanes) to isolate intermediates .

Basic: How does this compound modulate the PI3K/AKT/mTOR pathway?

This compound acts as a dual inhibitor of PI3K and mTOR kinases. The morpholino groups enhance binding to the ATP-binding pockets of these kinases, while the cyclopentyl moiety improves pharmacokinetic properties. Mechanistically:

  • PI3K inhibition : Reduces phosphorylation of downstream Akt, suppressing cell proliferation.
  • Balanced mTOR inhibition : At higher concentrations, it targets both mTORC1 and mTORC2, unlike selective inhibitors like rapamycin. Validate activity via Western blotting for p-Akt (Ser473) and p-S6K (Thr389) .

Advanced: What experimental designs are recommended for assessing in vivo efficacy of this compound?

  • Xenograft models : Use immunodeficient mice implanted with PI3K/mTOR-dependent tumor lines (e.g., breast or glioblastoma). Administer the compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
  • Pharmacokinetics (PK) : Measure plasma concentration-time profiles in rodents to determine bioavailability, half-life, and blood-brain barrier penetration (critical for CNS tumors). Include control groups with reference inhibitors (e.g., BKM120) .
  • Toxicity endpoints : Assess weight loss, organ histopathology, and hematological parameters to identify dose-limiting toxicities .

Advanced: How can researchers resolve contradictory data on mTOR activation vs. inhibition by triazine derivatives?

Some triazines (e.g., MHY1485) act as mTOR activators by blocking autophagosome-lysosome fusion, while others (e.g., PQR309) inhibit mTOR kinase. To reconcile this:

  • Context-dependent assays : Use nutrient-deprived vs. nutrient-rich conditions in cell culture. mTOR activation may dominate in nutrient-rich environments, while inhibition is observed under stress.
  • Endpoint specificity : Measure downstream markers like LC3-II (autophagy flux) and p-4EBP1 (mTORC1 activity) in tandem .
  • Structural analysis : Compare substituents; nitroaryl groups (MHY1485) may confer off-target effects vs. morpholino groups (PQR309) .

Advanced: What strategies optimize blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Structural modifications : Replace bulky substituents with lipophilic groups (e.g., cyclopentyl enhances BBB penetration vs. aromatic rings).
  • LogP optimization : Aim for a logP between 2–4 to balance solubility and membrane permeability.
  • In vitro models : Use MDCK-MDR1 monolayers to assess passive diffusion and P-gp efflux ratios. PQR309, a related compound, achieves brain-to-plasma ratios >0.5 in mice .

Advanced: How can metabolic stability be improved for in vivo applications?

  • Metabolic soft spot analysis : Identify labile sites (e.g., morpholino rings) via LC-MS/MS of plasma incubations. For example, Gedatolisib undergoes morpholine ring oxidation and N-demethylation, reducing stability .
  • Deuterium incorporation : Replace vulnerable C-H bonds with C-D to slow oxidative metabolism.
  • Prodrug approaches : Mask polar groups (e.g., amines) with ester prodrugs to enhance oral bioavailability .

Basic: What analytical methods confirm the purity and identity of this compound?

  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to confirm >95% purity. Monitor for byproducts like dichloro intermediates.
  • NMR : Key signals include cyclopentyl protons (δ 1.45–2.02 ppm) and morpholino methylenes (δ 3.50–3.80 ppm) .
  • Microanalysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced: What computational tools predict binding affinities for PI3K/mTOR isoforms?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with PI3Kγ (PDB: 3L54) and mTOR (PDB: 4JT6). Focus on hydrogen bonds with Val882 (PI3K) and Trp2239 (mTOR).
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS. Calculate binding free energies via MM-PBSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.